N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide
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Overview
Description
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide is an organic compound with a complex structure that includes a bromophenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common method includes the Buchwald-Hartwig cross-coupling reaction, where a substituted 2-(2-bromophenyl)quinoxaline reacts with alkylamines in the presence of a palladium catalyst and a ligand . The reaction conditions often involve the use of solvents like dimethylacetamide and bases to facilitate the coupling process.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while ensuring cost-effectiveness and safety.
Chemical Reactions Analysis
Types of Reactions
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the indole moiety.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Often carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Commonly involves reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted indole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the indole ring.
Scientific Research Applications
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The bromophenyl group may also contribute to the compound’s binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-Bromophenyl)-2-chloronicotinamide: Shares the bromophenyl group but has a different core structure.
Dimethylacetamide: Although structurally different, it is used in similar synthetic applications as a solvent.
Uniqueness
N-(2-Bromophenyl)-N,1-dimethyl-1H-indole-3-carboxamide is unique due to its combination of the bromophenyl and indole groups, which confer distinct chemical properties and potential applications. Its versatility in undergoing various chemical reactions and its potential biological activities make it a valuable compound in research and industry.
Properties
CAS No. |
668437-24-9 |
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Molecular Formula |
C17H15BrN2O |
Molecular Weight |
343.2 g/mol |
IUPAC Name |
N-(2-bromophenyl)-N,1-dimethylindole-3-carboxamide |
InChI |
InChI=1S/C17H15BrN2O/c1-19-11-13(12-7-3-5-9-15(12)19)17(21)20(2)16-10-6-4-8-14(16)18/h3-11H,1-2H3 |
InChI Key |
YCKYPUPCXIDATK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)C(=O)N(C)C3=CC=CC=C3Br |
Origin of Product |
United States |
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